molecular formula C15H12N2O2S B5637749 N-(6-methoxyquinolin-8-yl)thiophene-2-carboxamide

N-(6-methoxyquinolin-8-yl)thiophene-2-carboxamide

Cat. No.: B5637749
M. Wt: 284.3 g/mol
InChI Key: FAUPSAVGSRPDAG-UHFFFAOYSA-N
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Description

N-(6-methoxyquinolin-8-yl)thiophene-2-carboxamide: is a heterocyclic compound that combines a quinoline moiety with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxyquinolin-8-yl)thiophene-2-carboxamide typically involves the condensation of 6-methoxyquinoline-8-amine with thiophene-2-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(6-methoxyquinolin-8-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

Scientific Research Applications

Chemistry: N-(6-methoxyquinolin-8-yl)thiophene-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In materials science, this compound is explored for its electronic properties. It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)thiophene-2-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

  • N-(6-methoxyquinolin-8-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
  • N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide

Comparison: N-(6-methoxyquinolin-8-yl)thiophene-2-carboxamide is unique due to the specific positioning of the methoxy group on the quinoline ring and the carboxamide linkage to the thiophene ring. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(6-methoxyquinolin-8-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-11-8-10-4-2-6-16-14(10)12(9-11)17-15(18)13-5-3-7-20-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUPSAVGSRPDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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